2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Overview
Description
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine is a compound with a unique structure that includes a diazirine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of but-3-yn-1-amine with a diazirine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized under specific conditions.
Reduction: The diazirine ring can be reduced to form different products.
Substitution: The amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids, while reduction of the diazirine ring can yield amines or other nitrogen-containing compounds .
Scientific Research Applications
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Investigated for its potential use in drug development and as a chemical probe.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine involves its ability to form covalent bonds with biological targets upon activation by light. This property makes it useful in photoaffinity labeling, where it can be used to identify and study the interactions of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: Similar structure but with an iodine atom, used as a probe building block.
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol: Contains an alcohol group instead of an amine, used in chemical probe synthesis.
Uniqueness
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine is unique due to its combination of a diazirine ring and an alkyne group, which provides versatility in chemical reactions and applications. Its ability to form covalent bonds upon light activation makes it particularly valuable in photoaffinity labeling and other research applications .
Properties
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCIBERQJQEYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450752-97-2 | |
Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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